3-Ethyl-2,2-dimethyloctane

Catalog No.
S15133896
CAS No.
62183-95-3
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2-dimethyloctane

CAS Number

62183-95-3

Product Name

3-Ethyl-2,2-dimethyloctane

IUPAC Name

3-ethyl-2,2-dimethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

LIZQPVRBTUZZCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C(C)(C)C

Acid-Catalyzed Isomerization and β-Scission

Branched alkanes like 3-ethyl-2,2-dimethyloctane are efficiently synthesized via acid-catalyzed isomerization of linear alkanes or polyolefin feedstocks. Sulfated zirconia-alumina (SO₄/ZrO₂-Al₂O₃) catalysts exhibit strong Lewis acid sites and moderate Brønsted acidity, enabling simultaneous C–C bond cleavage and rearrangement. For example, waste polyethylene undergoes catalytic degradation at 280°C to yield gasoline-range hydrocarbons (C₄–C₁₃) with 90.1% branched alkanes, including derivatives of 3-ethyl-2,2-dimethyloctane. The synergy between sulfate groups and zirconium sites activates polyethylene chains, while Brønsted acid sites direct isomerization and type A β-scission, favoring branched over linear products.

Table 1: Catalyst Performance in Alkane Branching

CatalystTemperature (°C)Branched Alkane Selectivity (%)Feedstock
SO₄/ZrO₂-Al₂O₃ 28090.1Polyethylene
Zeolite Mixtures 250–30078–85n-Alkane Waxes

Zeolite-based systems further enhance branching through shape-selective catalysis. Mixed zeolites with hierarchical pore structures maximize skeletal isomerization of n-alkanes by balancing acid site accessibility and diffusion constraints. Under liquid-phase conditions, these catalysts achieve 78–85% branched alkane yields from C₁₀–C₄₀ feedstocks, providing scalable routes to mid-chain methylated structures.

The atmospheric chemistry and environmental impact of 3-Ethyl-2,2-dimethyloctane, a branched saturated hydrocarbon with the molecular formula C₁₂H₂₆, represents a critical area of study in understanding secondary organic aerosol formation, photochemical processes, and microbial degradation pathways. This comprehensive examination explores the compound's role in atmospheric chemistry through modeling secondary organic aerosol formation potential, photochemical oxidation mechanisms with key atmospheric oxidants, and biodegradation processes in microbial consortia.

Photochemical Oxidation Pathways with Ozone and Hydroxyl Radicals

Hydroxyl Radical-Initiated Oxidation Mechanisms

The atmospheric oxidation of 3-Ethyl-2,2-dimethyloctane initiates primarily through hydrogen abstraction by hydroxyl radicals, with reaction rates that vary significantly depending on the specific carbon-hydrogen bond targeted [11]. The branched structure of this compound creates multiple distinct reaction sites, including primary, secondary, and tertiary carbon positions, each exhibiting different reactivity toward hydroxyl radical attack [11].

Tertiary carbon-hydrogen bonds, particularly prominent at the 2-position where two methyl substituents create a quaternary carbon center, represent the most reactive sites for hydroxyl radical attack due to the relative stability of the resulting tertiary carbon radicals [11]. The ethyl substituent at the 3-position introduces additional secondary carbon sites that contribute to the overall reactivity profile of the molecule [11].

The initial hydrogen abstraction produces carbon-centered radicals that rapidly react with molecular oxygen under atmospheric conditions to form peroxy radicals [12]. These peroxy radicals subsequently undergo reactions with nitrogen oxide, hydroperoxy radicals, or other peroxy radicals, leading to the formation of alkoxy radicals, organic nitrates, or organic peroxides [12].

Alkoxy Radical Chemistry and Product Formation

The alkoxy radicals formed from 3-Ethyl-2,2-dimethyloctane peroxy radical reactions exhibit multiple reaction pathways that determine the ultimate product distribution [11]. For branched alkanes, alkoxy radical decomposition and isomerization reactions dominate over hydrogen abstraction at room temperature, leading to the formation of carbonyl compounds and shorter-chain alkyl radicals [11].

The presence of tertiary alkoxy radicals, formed through oxidation at the highly substituted carbon centers of 3-Ethyl-2,2-dimethyloctane, promotes carbon-carbon bond scission reactions that fragment the molecule into smaller carbonyl-containing products [11]. These fragmentation reactions contribute to the formation of volatile organic compounds that may undergo further atmospheric processing [11].

Beta-scission reactions of alkoxy radicals lead to the formation of aldehydes and ketones, which represent major product classes from alkane atmospheric oxidation [12]. For 3-Ethyl-2,2-dimethyloctane, the specific branching pattern influences the regioselectivity of these fragmentation reactions, affecting both product yields and the volatility distribution of oxidation products [12].

Ozone-Mediated Oxidation Processes

While direct ozone reaction with saturated alkanes like 3-Ethyl-2,2-dimethyloctane occurs extremely slowly under atmospheric conditions, ozone plays crucial indirect roles in the compound's atmospheric chemistry [13]. Ozone contributes to hydroxyl radical formation through photolysis and subsequent reaction with water vapor, thereby influencing the overall oxidative capacity of the atmosphere [13].

The interaction between ozone and alkene products formed during 3-Ethyl-2,2-dimethyloctane oxidation represents an important secondary process [13]. Beta-scission reactions of alkoxy radicals can produce alkenes that readily react with ozone, leading to the formation of Criegee intermediates and additional hydroxyl radicals [14].

Criegee intermediates formed from ozone-alkene reactions undergo various bimolecular and unimolecular reactions that contribute to the overall oxidative processing of the atmosphere [14]. These reactive intermediates can participate in the oxidation of sulfur dioxide, nitrogen dioxide, and organic compounds, thereby extending the atmospheric impact of 3-Ethyl-2,2-dimethyloctane beyond its direct oxidation products [14].

Nitrogen Oxide Influence on Oxidation Pathways

The presence of nitrogen oxides significantly affects the atmospheric oxidation pathways of 3-Ethyl-2,2-dimethyloctane through their reactions with peroxy radicals [15]. Under high nitrogen oxide conditions, peroxy radical reactions with nitrogen oxide dominate, leading to the formation of nitrogen dioxide and alkoxy radicals that subsequently decompose to form carbonyl compounds [15].

Organic nitrate formation represents an important competing pathway, particularly for peroxy radicals derived from tertiary and secondary carbon sites of 3-Ethyl-2,2-dimethyloctane [15]. The formation yields of alkyl nitrates from branched alkanes typically exceed those from linear alkanes of similar carbon number due to the increased stability of branched alkyl radicals [15].

The ratio of volatile organic compounds to nitrogen oxides affects the predominant oxidation mechanisms and influences the overall ozone formation potential of 3-Ethyl-2,2-dimethyloctane [9]. Under low nitrogen oxide conditions, peroxy radical self-reactions and reactions with hydroperoxy radicals become more significant, leading to different product distributions and secondary organic aerosol formation pathways [9].

Photochemical Product Characterization

Gas chromatography-mass spectrometry analyses of 3-Ethyl-2,2-dimethyloctane oxidation products reveal complex mixtures of carbonyl compounds, organic nitrates, and multifunctional oxygenated species [12]. The branched structure results in distinctive fragmentation patterns that differ from those observed for linear alkanes, providing fingerprint characteristics for atmospheric chemistry studies [12].

The temporal evolution of product distributions during photochemical oxidation exhibits transitions from functionalization to fragmentation reactions as oxidant exposure increases [7]. Initial oxidation steps add oxygen-containing functional groups to the carbon skeleton, while continued processing leads to carbon-carbon bond cleavage and the formation of smaller, more volatile products [7].

Advanced analytical techniques, including high-resolution time-of-flight aerosol mass spectrometry, enable the characterization of the oxygen-to-carbon and hydrogen-to-carbon ratios of oxidation products [7]. These measurements provide insights into the extent of atmospheric processing and the formation of low-volatility compounds that contribute to secondary organic aerosol [7].

Biodegradation Pathways in Microbial Consortia

Microbial Mechanisms of Branched Alkane Biodegradation

The microbial degradation of 3-Ethyl-2,2-dimethyloctane involves complex enzymatic systems that have evolved to metabolize branched saturated hydrocarbons [16]. Bacterial consortia capable of degrading this compound typically employ multiple alkane hydroxylase systems with varying substrate specificities and carbon chain length preferences [16]. The presence of tertiary carbon centers and branching points in 3-Ethyl-2,2-dimethyloctane presents unique challenges for microbial enzymes compared to linear alkane substrates [17].

Research demonstrates that branched alkanes, particularly those with terminal branching, exhibit significantly reduced biodegradability compared to their linear counterparts [17]. For 3-Ethyl-2,2-dimethyloctane, the anteiso-type branching pattern at positions 2 and 3 may influence the compound's susceptibility to microbial attack, as anteiso-terminal branching has been shown to prevent biodegradation in many bacterial systems [17].

The initial oxidation step represents the rate-limiting process in aerobic alkane biodegradation, requiring specific alkane hydroxylase enzymes capable of activating the carbon-hydrogen bonds of the branched substrate [18]. Multiple families of alkane hydroxylases exist in nature, including integral membrane non-heme diiron monooxygenases, cytochrome P450 systems, and flavin-dependent monooxygenases, each with distinct substrate ranges and mechanistic properties [16] [18].

Enzymatic Systems for Branched Alkane Oxidation

The AlkB alkane hydroxylase system represents the most extensively characterized mechanism for medium-chain alkane biodegradation, typically oxidizing substrates with carbon chain lengths from C5 to C16 [19]. For 3-Ethyl-2,2-dimethyloctane, which falls within this range, AlkB-type enzymes may catalyze the initial hydroxylation step, although the branched structure may affect enzyme-substrate interactions and reaction efficiency [19].

Recent structural studies of AlkB have revealed a distinctive diiron center configuration that enables the enzyme to oxidize straight-chain alkanes through a complex mechanism involving oxygen activation and substrate positioning within the enzyme active site [19]. The molecular determinants for substrate selectivity suggest that branched alkanes like 3-Ethyl-2,2-dimethyloctane may exhibit altered binding affinities and turnover rates compared to linear substrates [19].

Cytochrome P450 alkane hydroxylases represent alternative enzymatic systems capable of oxidizing medium-chain and long-chain alkanes [20]. These heme-containing monooxygenases exhibit broader substrate specificity than AlkB systems and may demonstrate enhanced capability for metabolizing branched substrates such as 3-Ethyl-2,2-dimethyloctane [20]. The P450 superfamily includes members specifically adapted for the oxidation of branched and cyclic hydrocarbons [20].

Metabolic Pathways and Intermediate Formation

The aerobic biodegradation of 3-Ethyl-2,2-dimethyloctane follows established pathways for alkane metabolism, beginning with terminal or subterminal oxidation to form the corresponding alcohol [21]. The primary alcohol intermediate undergoes further oxidation by alcohol dehydrogenases to form the corresponding aldehyde, followed by aldehyde dehydrogenase-catalyzed conversion to the fatty acid analog [21].

The branched fatty acid derived from 3-Ethyl-2,2-dimethyloctane enters beta-oxidation pathways, although the presence of methyl branches necessitates additional enzymatic steps for complete mineralization [21]. Alpha-methylacyl-CoA racemase and beta-methylacyl-CoA mutase activities may be required to process the branched intermediates formed during beta-oxidation of this compound [21].

Alternative oxidation pathways, including subterminal oxidation and omega-oxidation, may contribute to 3-Ethyl-2,2-dimethyloctane metabolism in certain bacterial strains [21]. These pathways lead to the formation of secondary alcohols, ketones, and dicarboxylic acids that require specialized enzymatic systems for further processing [21].

Microbial Consortium Composition and Dynamics

Effective biodegradation of branched alkanes like 3-Ethyl-2,2-dimethyloctane typically requires diverse microbial consortia rather than single bacterial strains [22]. These consortia often include primary degraders capable of initial alkane oxidation, along with secondary consumers that metabolize intermediate products and provide essential cofactors or nutrients [22].

Common bacterial genera associated with alkane biodegradation include Alcanivorax, Marinobacter, Pseudomonas, Acinetobacter, and Rhodococcus [23] [24]. Each genus contributes distinct enzymatic capabilities, with some specializing in initial oxidation reactions while others excel at processing specific intermediate compounds [24]. The relative abundance of these genera in biodegradation consortia varies depending on environmental conditions and substrate availability [24].

Biofilm formation plays a crucial role in the biodegradation of hydrophobic substrates like 3-Ethyl-2,2-dimethyloctane [23]. Bacterial biofilms facilitate direct contact between microbial cells and hydrocarbon substrates, overcoming mass transfer limitations that otherwise restrict biodegradation rates [23]. The production of biosurfactants by consortium members further enhances substrate bioavailability and uptake [23].

Environmental Factors Affecting Biodegradation Efficiency

Temperature significantly influences the biodegradation kinetics of 3-Ethyl-2,2-dimethyloctane, with optimal temperatures typically ranging from 12 to 20°C for many hydrocarbon-degrading bacterial consortia [25]. The Arrhenius relationship describes the temperature dependency of biodegradation rates, allowing for the prediction of degradation kinetics under varying environmental conditions [25].

Oxygen availability represents a critical limiting factor for aerobic biodegradation of 3-Ethyl-2,2-dimethyloctane [26]. The stoichiometric oxygen requirement for complete mineralization of this C12 alkane is substantial, and oxygen limitation can severely restrict biodegradation rates in environmental systems [26]. Enhanced oxygen supply through mechanical aeration or oxygen-releasing compounds can significantly improve biodegradation efficiency [26].

Nutrient availability, particularly nitrogen and phosphorus, affects the growth and activity of hydrocarbon-degrading microorganisms [26]. The carbon-to-nitrogen-to-phosphorus ratio of approximately 100:10:1 represents optimal conditions for microbial growth, and nutrient supplementation often enhances biodegradation rates in nutrient-limited environments [26].

Anaerobic Biodegradation Mechanisms

Under anaerobic conditions, the biodegradation of 3-Ethyl-2,2-dimethyloctane requires alternative activation mechanisms that do not depend on molecular oxygen [27]. The fumarate addition pathway represents the most well-characterized anaerobic alkane activation mechanism, involving the addition of alkanes to fumarate via alkylsuccinate synthase enzymes [27].

The anaerobic oxidation of branched alkanes may proceed through carboxylation pathways that introduce carboxyl groups without requiring oxygen [27]. These mechanisms involve complex enzymatic systems including molybdenum-containing dehydrogenases and tungsten-containing enzymes that catalyze the reductive chemistry necessary for anaerobic hydrocarbon metabolism [28].

Methanogenic degradation of 3-Ethyl-2,2-dimethyloctane involves syntrophic relationships between alkane-activating bacteria and methanogenic archaea [28]. The initial alkane activation produces organic acids and alcohols that serve as substrates for methanogenic conversion to methane and carbon dioxide [28]. These syntrophic processes typically exhibit slower kinetics than aerobic biodegradation but enable hydrocarbon mineralization in strictly anaerobic environments [28].

Biodegradation Kinetics and Modeling

The biodegradation kinetics of 3-Ethyl-2,2-dimethyloctane follow various mathematical models, including first-order, Monod, and more complex multi-substrate kinetic expressions [25]. The choice of kinetic model depends on the specific environmental conditions, microbial consortium composition, and substrate concentrations encountered in biodegradation systems [25].

Biodegradation rate constants for branched alkanes typically exhibit lower values than those for linear alkanes of similar carbon number, reflecting the increased recalcitrance associated with branched structures [17]. The presence of tertiary carbon centers and multiple branching points in 3-Ethyl-2,2-dimethyloctane may further reduce biodegradation rates compared to singly-branched alkanes [17].

Linking biodegradation kinetics to microbial community composition provides insights into the relationship between consortium diversity and degradation efficiency [25]. Molecular techniques, including quantitative polymerase chain reaction and high-throughput sequencing, enable the monitoring of specific functional genes and microbial populations during biodegradation processes [25].

Applications in Bioremediation Technologies

The understanding of 3-Ethyl-2,2-dimethyloctane biodegradation pathways has direct applications in the design and optimization of bioremediation technologies for hydrocarbon-contaminated environments [29]. Bioaugmentation strategies may incorporate specific bacterial strains or consortia with demonstrated capability for degrading branched alkanes similar to this compound [29].

Biostimulation approaches focus on optimizing environmental conditions to enhance indigenous microbial populations capable of 3-Ethyl-2,2-dimethyloctane biodegradation [29]. These strategies may include nutrient amendment, pH adjustment, oxygen enhancement, and temperature control to maximize biodegradation rates [29].

Advanced bioremediation technologies, including constructed wetlands, biofilters, and biosparging systems, can be designed to take advantage of the specific biodegradation characteristics of 3-Ethyl-2,2-dimethyloctane [29]. The selection of appropriate technology depends on the environmental context, contamination levels, and desired treatment outcomes [29].

XLogP3

6

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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